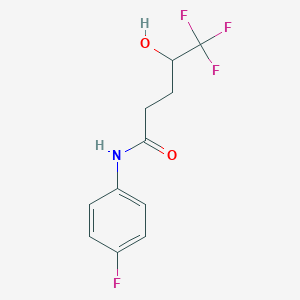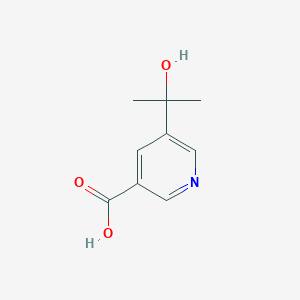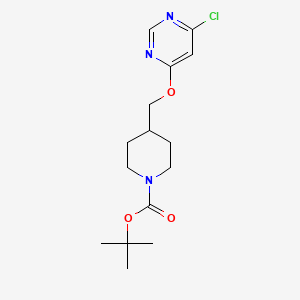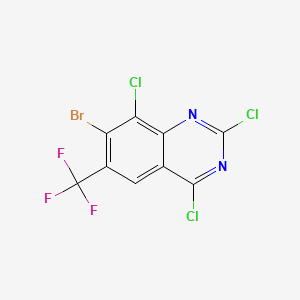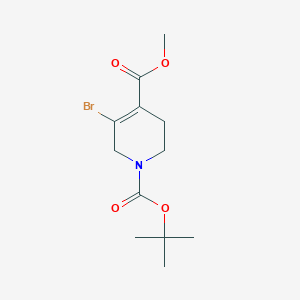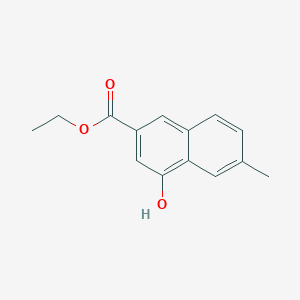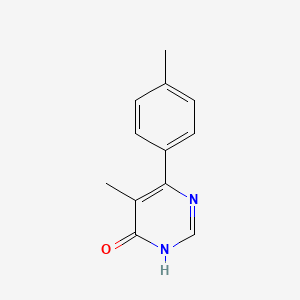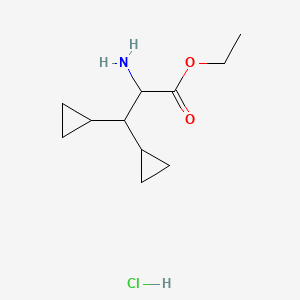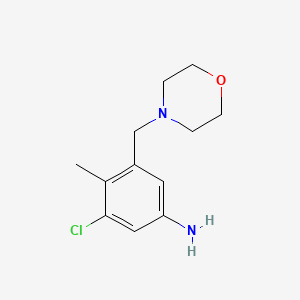
3-Chloro-4-methyl-5-(morpholinomethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-methyl-5-(4-morpholinylmethyl)benzenamine is an organic compound with a complex structure that includes a chloro group, a methyl group, and a morpholinylmethyl group attached to a benzenamine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-5-(4-morpholinylmethyl)benzenamine typically involves multi-step organic reactions. One common method includes the chlorination of 4-methylbenzenamine followed by the introduction of the morpholinylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency.
化学反应分析
Types of Reactions
3-Chloro-4-methyl-5-(4-morpholinylmethyl)benzenamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
3-Chloro-4-methyl-5-(4-morpholinylmethyl)benzenamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Chloro-4-methyl-5-(4-morpholinylmethyl)benzenamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-(morpholin-4-ylmethyl)aniline
- 3-Chloro-4-methylbenzenamine
- 4-Methyl-3-chloroaniline
Uniqueness
3-Chloro-4-methyl-5-(4-morpholinylmethyl)benzenamine is unique due to the presence of both the chloro and morpholinylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.
属性
分子式 |
C12H17ClN2O |
|---|---|
分子量 |
240.73 g/mol |
IUPAC 名称 |
3-chloro-4-methyl-5-(morpholin-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H17ClN2O/c1-9-10(6-11(14)7-12(9)13)8-15-2-4-16-5-3-15/h6-7H,2-5,8,14H2,1H3 |
InChI 键 |
WWPPKIKKEYDXAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1Cl)N)CN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B13927609.png)
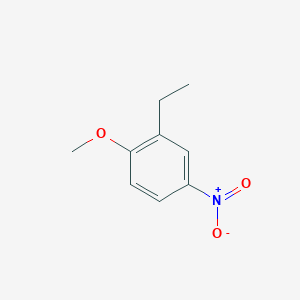
![Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13927616.png)
